molecular formula C10H11NNaO8S2 B3028820 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate CAS No. 343321-59-5

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Cat. No.: B3028820
CAS No.: 343321-59-5
M. Wt: 360.3 g/mol
InChI Key: SWBJXLVLCSDBOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is often used in the synthesis of various dyes , suggesting that its targets could be various organic compounds that it reacts with during the dye synthesis process.

Mode of Action

The compound, also known as H acid, couples with diazo compounds ortho to the amino group under acid conditions and ortho to the hydroxyl group under alkaline conditions . This coupling reaction is a key step in the synthesis of azo dyes.

Biochemical Pathways

Given its role in dye synthesis, it’s likely involved in the formation of azo bonds, which are integral to the structure of azo dyes .

Pharmacokinetics

It’s known that the compound is slightly soluble in cold water and readily soluble in hot water . This solubility could influence its absorption and distribution if it were to be ingested or applied topically.

Result of Action

The primary result of the action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is the formation of azo dyes through coupling reactions with diazo compounds . These dyes have various applications, including textiles, plastics, and food coloring.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility increases with temperature , which could enhance its reactivity. Additionally, the compound’s coupling reactions with diazo compounds can occur under both acidic and alkaline conditions , suggesting that pH can also influence its action.

Biochemical Analysis

Biochemical Properties

It is known to be soluble in water, ethanol, ether, and alkaline solutions such as pure alkali and caustic soda . This solubility suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Preparation Methods

The synthesis of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves several steps starting from naphthalene . The process includes:

Industrial production methods typically involve similar steps but are optimized for higher yields and cost efficiency .

Chemical Reactions Analysis

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions are typically intermediates for further chemical synthesis .

Scientific Research Applications

Comparison with Similar Compounds

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional group arrangement, which makes it particularly suitable for certain dye synthesis processes .

Properties

CAS No.

343321-59-5

Molecular Formula

C10H11NNaO8S2

Molecular Weight

360.3 g/mol

IUPAC Name

sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2

InChI Key

SWBJXLVLCSDBOU-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.O.[Na]

5460-09-3

physical_description

DryPowde

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
Reactant of Route 6
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

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